Cas no 2228341-33-9 (N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine)

N-Methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine is a cyclopropylamine derivative characterized by its unique sterically hindered structure, which imparts stability and reactivity control in synthetic applications. The presence of multiple methyl groups on the cyclopropane rings enhances steric shielding, making it useful in selective transformations. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or agrochemicals. Its rigid framework and amine functionality allow for precise modifications, enabling tailored molecular design. The compound’s stability under various reaction conditions further underscores its utility in complex synthetic pathways.
N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine structure
2228341-33-9 structure
Product Name:N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine
CAS No:2228341-33-9
MF:C12H23N
MW:181.31772351265
CID:6000142
PubChem ID:165867532
Update Time:2025-05-30

N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine
    • N-methyl-1-[(2,2,3,3-tetramethylcyclopropyl)methyl]cyclopropan-1-amine
    • EN300-1804052
    • 2228341-33-9
    • Inchi: 1S/C12H23N/c1-10(2)9(11(10,3)4)8-12(13-5)6-7-12/h9,13H,6-8H2,1-5H3
    • InChI Key: JSOJDSUQQQXUCQ-UHFFFAOYSA-N
    • SMILES: N(C)C1(CC1)CC1C(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 181.183049738g/mol
  • Monoisotopic Mass: 181.183049738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12Ų

N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine Pricemore >>

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N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine Related Literature

Additional information on N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine

N-Methyl-1-(2,2,3,3-Tetramethylcyclopropyl)Methylcyclopropan-1-Amine: A Comprehensive Overview

The compound with CAS No. 2228341-33-9, known as N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine, is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of cyclopropane derivatives and has garnered significant attention in the fields of organic chemistry and materials science due to its potential applications in drug design and advanced materials. The cyclopropane ring at the core of this molecule is a key structural feature that contributes to its reactivity and stability.

Recent studies have highlighted the importance of tetramethyl substitution patterns on cyclopropane rings in influencing the electronic and steric properties of such compounds. The N-methyl group further enhances the molecule's stability by providing additional steric hindrance and electronic shielding. This combination of structural elements makes N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine a promising candidate for applications in asymmetric synthesis and catalysis.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclopropane ring system. Researchers have explored various methods, including transition-metal-catalyzed cycloadditions and photochemical reactions, to construct the tetramethylcyclopropyl moiety. The introduction of the N-methyl group is achieved through alkylation or methylation reactions under controlled conditions to ensure high yields and purity.

One of the most intriguing aspects of this compound is its ability to participate in [2+1] cycloaddition reactions with electron-deficient alkenes. This reactivity has been exploited in recent studies to develop novel methods for constructing complex molecular architectures. The methylcyclopropanamine framework has also shown potential as a building block for synthesizing bioactive molecules with unique pharmacological properties.

In terms of applications, N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine has been investigated for its role in polymer chemistry. Its ability to act as a crosslinking agent or a monomer in polymerization reactions has opened new avenues for developing high-performance materials with tailored mechanical and thermal properties.

Moreover, this compound has been studied in the context of drug delivery systems. Its unique structure allows for controlled drug release mechanisms by leveraging the strain energy inherent in the cyclopropane ring. Recent research has demonstrated that this compound can serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability.

The study of N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine continues to evolve as scientists explore its potential in emerging fields such as nanotechnology and green chemistry. Its ability to participate in sustainable chemical processes makes it an attractive candidate for eco-friendly synthetic routes.

In conclusion, N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methylcyclopropan-1-amine (CAS No. 2228341-33-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it a valuable tool for researchers in organic chemistry and materials science. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing modern chemical technologies.

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